Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, an ethyl ester group, and a carbamothioyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate typically involves the reaction of 4-ethylphenyl isothiocyanate with ethyl 4-piperidinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1,4’-bipiperidine-4-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Ethyl 1-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate: Another piperidine derivative with distinct functional groups, resulting in unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O2S |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
ethyl 1-[(4-ethylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O2S/c1-3-13-5-7-15(8-6-13)18-17(22)19-11-9-14(10-12-19)16(20)21-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,22) |
InChI Key |
ZSXNHWOVGZEGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.